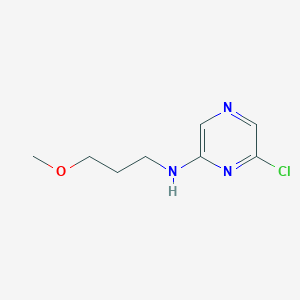
3-(5-Fluoro-2-methoxyphenyl)benzoic acid
Overview
Description
“3-(5-Fluoro-2-methoxyphenyl)benzoic acid” is a chemical compound with the CAS Number: 376592-43-7. It has a molecular weight of 246.24 and its IUPAC name is 3’-fluoro-6’-methoxy [1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for “3-(5-Fluoro-2-methoxyphenyl)benzoic acid” is 1S/C14H11FO3/c1-18-13-6-5-11(15)8-12(13)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17) and the InChI key is XQQAQLGWHVTMBZ-UHFFFAOYSA-N .Scientific Research Applications
Chemical Synthesis
“3-(5-Fluoro-2-methoxyphenyl)benzoic acid” is used in the synthesis of various other compounds. It can serve as a starting material or intermediate in the synthesis of more complex molecules .
Antiviral Research
Indole derivatives, which can be synthesized from compounds like “3-(5-Fluoro-2-methoxyphenyl)benzoic acid”, have shown potential in antiviral research. They have been found to have inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Research
Indole derivatives also possess anti-inflammatory properties. This makes “3-(5-Fluoro-2-methoxyphenyl)benzoic acid” potentially useful in the development of new anti-inflammatory drugs .
Anticancer Research
The compound could also be used in anticancer research. Indole derivatives have shown potential in this field, indicating that “3-(5-Fluoro-2-methoxyphenyl)benzoic acid” could be used in the synthesis of new anticancer drugs .
Antioxidant Research
Indole derivatives have been found to possess antioxidant properties. Therefore, “3-(5-Fluoro-2-methoxyphenyl)benzoic acid” could be used in the development of new antioxidants .
Antimicrobial Research
“3-(5-Fluoro-2-methoxyphenyl)benzoic acid” could potentially be used in antimicrobial research. Indole derivatives have shown antimicrobial properties, suggesting potential applications in this field .
Safety and Hazards
While specific safety data for “3-(5-Fluoro-2-methoxyphenyl)benzoic acid” is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-6-5-11(15)8-12(13)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQAQLGWHVTMBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680822 | |
| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoro-2-methoxyphenyl)benzoic acid | |
CAS RN |
376592-43-7 | |
| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,4R)-4-(2-Fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1440493.png)
![[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1440494.png)


![(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1440500.png)
![3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1440501.png)





![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1440512.png)

